molecular formula C6H7NO2S B3057928 5-Ethylthiazole-4-carboxylic acid CAS No. 864437-40-1

5-Ethylthiazole-4-carboxylic acid

Cat. No. B3057928
CAS RN: 864437-40-1
M. Wt: 157.19
InChI Key: QIQDSRGAGHUIID-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Carboxylic acids, such as 5-Ethylthiazole-4-carboxylic acid, can react with bases to form ionic salts . They can also undergo substitution of the hydroxyl hydrogen .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of 2-Aminoethyl-5-carbethoxythiazoles : Utilizing ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor, researchers have synthesized ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines. This process is significant for the development of new compounds (Boy & Guernon, 2005).

Antimicrobial Applications

  • Antimicrobial Study of Modified Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been modified and synthesized using readily available materials. The newly prepared compounds demonstrated antimicrobial activities against various bacterial and fungal strains, showcasing the potential of thiazole derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Biological Activities

  • Immunological Activity of Derivatives : New compounds synthesized as derivatives of 3-methyl-4-isothiazolecarboxylic acid showed significant biological activities in immune responses. These studies highlight the relevance of such derivatives in understanding and potentially influencing immune system behaviors (Lipnicka & Zimecki, 2007).

Fluorescent Probes for Biothiol Detection

  • Ratiometric Fluorescent Probe for Biothiols : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was developed as a fluorescent probe for detecting biothiols in physiological media. This demonstrates the utility of thiazole derivatives in the development of analytical and diagnostic tools for biological applications (Wang et al., 2017).

Synthesis of Heterocyclic Compounds

  • Synthesis of Ethyl 5-Oxo-2-Phenyl-2,5-Dihydroisoxazole-4-Carboxylate : The photolysis of this compound in the presence of thioamides leads to the formation of thiazole-5-carboxylate esters, demonstrating the potential for synthesizing diverse heterocyclic compounds (Fong et al., 2004).

Mechanism of Action

Target of Action

5-Ethylthiazole-4-carboxylic acid, like other thiazole derivatives, is believed to have diverse biological activities . . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific role of these targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological activity exhibited by the compound.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects . The specific pathways and downstream effects would depend on the particular biological activity exhibited by the compound.

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level . The specific effects would depend on the particular biological activity exhibited by the compound.

properties

IUPAC Name

5-ethyl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)7-3-10-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQDSRGAGHUIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669226
Record name 5-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylthiazole-4-carboxylic acid

CAS RN

864437-40-1
Record name 5-Ethyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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